molecular formula C14H9BrF3NO B181520 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-33-7

3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B181520
CAS RN: 56661-33-7
M. Wt: 344.13 g/mol
InChI Key: XHOACWXTINXSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of benzamides and is widely used as a research tool to study various biological processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide involves its binding to the ATP-binding site of the target enzyme, thereby inhibiting its activity. This leads to the disruption of the cellular processes regulated by the enzyme, resulting in various physiological effects.
Biochemical and Physiological Effects:
3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potent inhibitory activity against several enzymes, which makes it an excellent research tool for studying various biological processes. However, one of the limitations of using 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the development of more potent and selective inhibitors of the target enzymes, which could lead to the development of more effective therapies. Additionally, the use of 3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide as a research tool for studying various biological processes is likely to continue to be an area of active research in the future.

Scientific Research Applications

3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used as a research tool in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase CK2, which is involved in the regulation of many cellular processes such as cell growth, differentiation, and apoptosis.

properties

CAS RN

56661-33-7

Molecular Formula

C14H9BrF3NO

Molecular Weight

344.13 g/mol

IUPAC Name

3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H9BrF3NO/c15-11-5-1-3-9(7-11)13(20)19-12-6-2-4-10(8-12)14(16,17)18/h1-8H,(H,19,20)

InChI Key

XHOACWXTINXSJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromobenzoic acid (500 mg, 2.49 mmol), 3-(trifluoromethyl)aniline (0.31 ml, 2.49 mmol) and DIEA (2.06 ml, 12.45 mmol) in DMF (6 ml) was treated with HATU (1.04 g, 2.74 mmol) and the reaction mixture was stirred at room temperature for 22 hours. The reaction mixture was partitioned between ethyl acetate and water and the organic phase was washed with sat'd NaCl(aq.), dried (MgSO4), filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc) gave a yellow oil which solidified on standing (622 mg, 73%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
2.06 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.